6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a methoxy group, and a benzo[c][1,2,5]thiadiazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring system.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Benzo[c][1,2,5]thiadiazole Moiety: This step involves the formation of the benzo[c][1,2,5]thiadiazole ring, which can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the synthesized fragments under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a probe or ligand in biochemical assays, helping to study biological processes at the molecular level.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in various diseases.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through binding to proteins or enzymes, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2-pyridinecarboxaldehyde
- 6-methoxy-3,4-dihydro-2(1H)-naphthalenone
- 6-methoxy-2-methylbenzothiazole
Uniqueness
Compared to these similar compounds, 6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide stands out due to its unique combination of an indole core and a benzo[c][1,2,5]thiadiazole moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-22-17-5-3-4-6-18(17)23(28(22,25)26)10-9-20-19(24)16-11-13-7-8-14(27-2)12-15(13)21-16/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNAXHDQHXIXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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